molecular formula C8H8BrN3 B1444801 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1449117-35-4

5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1444801
CAS No.: 1449117-35-4
M. Wt: 226.07 g/mol
InChI Key: MNFSONFFBSRURT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine”, has been extensively studied . The synthesis pathway involves the reaction of 5-bromo-1-ethylpyrazolo pyridine-3-carboxylic acid with ethyl bromoacetate followed by hydrolysis and decarboxylation.


Molecular Structure Analysis

The molecular structure of “this compound” is based on the pyrazolo[3,4-b]pyridine scaffold, which is a nitrogen-containing heterocycle .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are typically catalyzed reactions. For instance, the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline .

Scientific Research Applications

Kinase Inhibition

5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine is a versatile scaffold that has shown significant potential in the design of kinase inhibitors. Its ability to adopt multiple binding modes makes it an integral part of many patents related to kinase inhibition. This compound interacts effectively with kinases, particularly by binding to the hinge region but also forming key interactions elsewhere, enhancing its potency and selectivity. It's considered to have elements common to both pyrrolo[2,3-b]pyridine and indazole, enabling it to achieve diverse kinase binding modes and serving as a crucial scaffold in kinase inhibitor design (Wenglowsky, 2013).

Catalytic Applications

The synthesis and chemical properties of heterocyclic compounds, including those derived from pyrazolo[3,4-b]pyridine, are critical in catalysis and organic synthesis. These compounds serve as versatile intermediates in creating complex molecules. Recent reviews highlight the application of hybrid catalysts in synthesizing scaffolds like pyranopyrimidines, which are precursors in medicinal and pharmaceutical industries. The development of these cores, despite being challenging due to their structural complexity, underscores the utility of pyrazolo[3,4-b]pyridine derivatives in broad synthetic applications (Parmar, Vala, & Patel, 2023).

Mechanism of Action

Target of Action

The primary targets of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .

Mode of Action

This compound interacts with its targets, the TRKs, by inhibiting their activities . TRKs are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain . Once activated, the intramembrane kinase domain is phosphorylated, triggering downstream signal transduction pathways . The inhibition of TRKs by this compound disrupts these pathways, leading to changes in cell proliferation and differentiation .

Biochemical Pathways

The biochemical pathways affected by this compound include the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are associated with the proliferation, differentiation, and survival of cells . By inhibiting TRKs, this compound disrupts these pathways, leading to downstream effects that can include reduced cell proliferation and increased cell death .

Pharmacokinetics

One study found that a similar compound showed good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms . These properties could impact the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and potential induction of cell death . This is due to its inhibition of TRKs and the subsequent disruption of downstream signal transduction pathways .

Future Directions

The future directions for “5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine” and similar compounds involve further exploration of their potential as TRK inhibitors, given their association with cell proliferation and differentiation .

Biochemical Analysis

Biochemical Properties

5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are a family of receptor tyrosine kinases that include TRKA, TRKB, and TRKC. These kinases are involved in the proliferation, differentiation, and survival of cells. This compound interacts with the kinase domain of TRKs, inhibiting their activity and thereby affecting downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . This inhibition can lead to reduced cell proliferation and increased apoptosis, making it a potential candidate for cancer therapy.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. It influences cell signaling pathways by inhibiting TRKs, which in turn affects gene expression and cellular metabolism. For instance, in the Km-12 cell line, this compound demonstrated significant inhibitory activity with an IC50 value of 0.304 μM . This compound also exhibits selectivity towards certain cell lines, such as MCF-7 and HUVEC, indicating its potential for targeted cancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of TRKs. The compound binds to the kinase domain of TRKs, preventing their phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling pathways that are essential for cell survival and proliferation. Additionally, this compound may also affect gene expression by modulating transcription factors involved in these pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability in plasma, which is crucial for its sustained activity in biological systems . Its long-term effects on cellular function require further investigation. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis, but the potential for resistance development and degradation over time needs to be explored.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRKs and reduces tumor growth without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. It is essential to determine the optimal dosage that maximizes therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The compound exhibits low inhibitory activity towards most cytochrome P450 isoforms, except CYP2C9 . This interaction can affect the metabolic flux and levels of metabolites, influencing the overall pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution is influenced by its solubility and affinity for different cellular compartments. Studies have shown that it accumulates in specific tissues, which may contribute to its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within the cell can affect its interaction with biomolecules and its overall efficacy. Understanding the subcellular distribution of this compound is essential for optimizing its therapeutic potential .

Properties

IUPAC Name

5-bromo-3-ethyl-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-2-7-6-3-5(9)4-10-8(6)12-11-7/h3-4H,2H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFSONFFBSRURT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C=C(C=NC2=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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